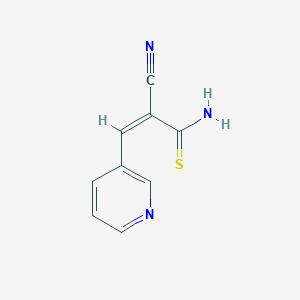

2-Cyano-3-(pyridin-3-yl)prop-2-enethioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

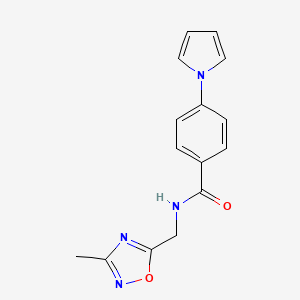

2-Cyano-3-(pyridin-3-yl)prop-2-enethioamide is a chemical compound with the CAS Number: 132252-85-8 . It has a molecular weight of 189.24 . The IUPAC name for this compound is (2Z)-2-cyano-3-(3-pyridinyl)-2-propenethioamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7N3S/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13)/b8-4- . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 189.24 . The IUPAC name for this compound is (2Z)-2-cyano-3-(3-pyridinyl)-2-propenethioamide . The InChI code for this compound provides additional information about its structure .科学的研究の応用

Synthesis and Characterization

- Synthesis of Complex Compounds: 2-Cyano-3-(pyridin-3-yl)prop-2-enethioamide is used in the synthesis of complex compounds such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, which are characterized using various techniques like FT-IR, NMR, and X-ray diffraction (Jayarajan et al., 2019).

Computational Chemistry

- Molecular Docking Analyses: This compound is investigated through computational chemistry methods, including non-linear optical (NLO) properties and molecular docking analyses. It shows interactions near the colchicine binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Heterocyclic Chemistry

Synthesis of Heterocycles

It's employed in creating new classes of heterocyclic compounds, like indeno[1,2-b]pyridine thioglycosides, indicative of its utility in developing structurally diverse molecules (Elgemeie et al., 2020).

Antimicrobial and Antiviral Applications

The compound is foundational in synthesizing various heterocyclic compounds, such as thieno[2,3-b]pyridine derivatives, which have been evaluated for antimicrobial and antiviral activities (Attaby et al., 2007).

Crystallography

- Crystal Structure Studies: In crystallography, it has been used to study the crystal structures of related molecules, providing insights into the molecular arrangements and stabilization mechanisms in crystalline states (Dinnebier & Moustafa, 2009).

Molecular Interactions

- Investigating Molecular Interactions: Studies on molecular interactions in solutions of derivatives of this compound have been conducted, providing valuable information on solute-solvent interactions and the nature of these compounds in different environments (Tekade et al., 2015).

Biomedical Research

- Biological and Pharmacological Activities: This compound shows promise in various biomedical applications, including potential roles in cancer therapy and as a template for designing molecules with enhanced biological properties (Bass et al., 2021).

Synthesis Methodologies

- Microwave-Assisted Synthesis: The compound has been synthesized in a microwave-assisted multicomponent reaction, demonstrating its adaptability to advanced and efficient synthesis techniques (Geng et al., 2010).

Chemical Reaction Mechanisms

- Participation in Cycloaddition Reactions: It plays a role in complex cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, highlighting its versatility in chemical synthesis (Sakai & Danheiser, 2010).

特性

IUPAC Name |

(Z)-2-cyano-3-pyridin-3-ylprop-2-enethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13)/b8-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSDADFWVJVLIG-YWEYNIOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C(C#N)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C(/C#N)\C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2406066.png)

![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)

![3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2406069.png)

![2-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2406071.png)

![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)

![8-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2406085.png)